molecular formula C9H18OSSi B14332681 [(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxy](trimethyl)silane CAS No. 105566-50-5

[(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxy](trimethyl)silane

Cat. No.: B14332681
CAS No.: 105566-50-5
M. Wt: 202.39 g/mol
InChI Key: NEQVASULNHUPQF-UHFFFAOYSA-N
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Description

(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane is an organosilicon compound that features a thiophene ring substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane typically involves the reaction of 5,5-dimethyl-4,5-dihydrothiophen-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halides or alkoxides can be used in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane has several applications in scientific research:

Mechanism of Action

The mechanism by which (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane exerts its effects is primarily through its ability to act as a silylating agent. The trimethylsilyl group can protect functional groups during chemical reactions, and its removal can be used to reveal reactive sites on molecules. This compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Unique due to its specific substitution pattern on the thiophene ring.

    (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Similar structure but with different silyl group substitution.

    (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Another variant with a different alkyl group on the silicon atom.

Properties

CAS No.

105566-50-5

Molecular Formula

C9H18OSSi

Molecular Weight

202.39 g/mol

IUPAC Name

(2,2-dimethyl-3H-thiophen-5-yl)oxy-trimethylsilane

InChI

InChI=1S/C9H18OSSi/c1-9(2)7-6-8(11-9)10-12(3,4)5/h6H,7H2,1-5H3

InChI Key

NEQVASULNHUPQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(S1)O[Si](C)(C)C)C

Origin of Product

United States

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